molecular formula C₃₇H₄₀ClNO₅S B1141146 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid CAS No. 184764-27-0

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

Cat. No.: B1141146
CAS No.: 184764-27-0
M. Wt: 646.24
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C₃₇H₄₀ClNO₅S and its molecular weight is 646.24. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) plays a crucial role in biochemical reactions as an intermediate in the synthesis of Montelukast metabolites . It interacts with various enzymes and proteins involved in the metabolic pathways of Montelukast. The compound’s interactions with these biomolecules are essential for the proper synthesis and function of Montelukast, which ultimately helps in mitigating allergic reactions and asthma symptoms.

Cellular Effects

2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of Montelukast metabolites means it indirectly impacts the leukotriene pathway, which is crucial for inflammatory responses in cells. By modulating this pathway, 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) helps in reducing inflammation and allergic reactions at the cellular level.

Molecular Mechanism

The molecular mechanism of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) involves its role as an intermediate in the production of Montelukast metabolites . The compound binds to specific enzymes and proteins, facilitating the conversion of precursor molecules into active Montelukast metabolites. This process involves enzyme activation and changes in gene expression that are necessary for the synthesis of Montelukast. The binding interactions with biomolecules ensure the proper functioning of the leukotriene pathway, which is essential for controlling inflammation and allergic responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring its efficacy in the synthesis of Montelukast metabolites . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its overall impact on cellular processes.

Dosage Effects in Animal Models

The effects of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) vary with different dosages in animal models. At lower doses, the compound effectively facilitates the synthesis of Montelukast metabolites without causing adverse effects. Higher doses may lead to toxic effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is an optimal dosage range for the compound’s efficacy and safety in animal models.

Metabolic Pathways

2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) is involved in the metabolic pathways of Montelukast synthesis . It interacts with enzymes and cofactors that are essential for the conversion of precursor molecules into active Montelukast metabolites. The compound’s role in these pathways ensures the proper functioning of the leukotriene pathway, which is crucial for controlling inflammation and allergic responses. Additionally, the compound’s effects on metabolic flux and metabolite levels are significant for maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) within cells and tissues are critical for its function . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions ensure the proper localization and accumulation of the compound in target tissues, where it can effectively participate in the synthesis of Montelukast metabolites.

Subcellular Localization

The subcellular localization of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) is essential for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These processes ensure that the compound is localized in areas where it can interact with enzymes and proteins involved in the synthesis of Montelukast metabolites. The proper subcellular localization is crucial for the compound’s efficacy in controlling inflammation and allergic responses.

Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40ClNO5S/c1-36(42,23-44-25-43-2)32-9-4-3-7-27(32)13-17-34(45-24-37(18-19-37)22-35(40)41)29-8-5-6-26(20-29)10-15-31-16-12-28-11-14-30(38)21-33(28)39-31/h3-12,14-16,20-21,34,42H,13,17-19,22-25H2,1-2H3,(H,40,41)/b15-10+/t34-,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWHPGYYQWDPST-VPDRCCDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCOC)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COCOC)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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